4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine
Description
4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a nitrogen-containing heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. This scaffold is substituted with a chlorine atom at position 4 and a cyclopropyl group at the N-6 amine position. The parent compound, 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS: 935466-69-6), has a molecular formula of C₇H₆ClN₃, a molecular weight of 167.6 g/mol, and a melting point of 140°C .
The compound is commercially available (e.g., from Chongqing Chemdad Co., Ltd.) and is stored under inert gas (nitrogen/argon) at 2–8°C .
Properties
Molecular Formula |
C10H10ClN3 |
|---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
4-chloro-N-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine |
InChI |
InChI=1S/C10H10ClN3/c11-8-5-9(13-6-1-2-6)14-10-7(8)3-4-12-10/h3-6H,1-2H2,(H2,12,13,14) |
InChI Key |
BGGNSPKONXZQHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC3=C(C=CN3)C(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of bases and solvents like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit FGFRs.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily by inhibiting FGFRs. Upon binding to these receptors, it prevents their activation and subsequent signaling through pathways such as RAS-MEK-ERK and PI3K-Akt. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below summarizes key structural analogues of 4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine, highlighting variations in substituents, molecular weight, and biological relevance:
Key Comparative Findings
Halogen Substitution Effects
- Chlorine vs.
- Positional Halogen Variation : 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (Br at C5) demonstrates how halogen placement alters electronic distribution and steric interactions compared to C4-substituted analogues .
N-Substituent Modulation
- Cyclopropyl vs. Methyl : The cyclopropyl group in the target compound introduces greater steric bulk compared to N-methyl derivatives (e.g., N-Methyl-4-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine). This may influence binding to target proteins, as seen in JAK3 inhibitors where N-substituents modulate kinase selectivity .
Electron-Withdrawing Groups
Biological Activity
4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H9ClN2
- Molar Mass : 192.64 g/mol
- CAS Number : 1014613-52-5
Research indicates that this compound functions primarily as an FGFR inhibitor. The FGFR signaling pathway plays a crucial role in various tumor types, making it a target for cancer therapy. Inhibition of FGFR can lead to reduced cell proliferation and increased apoptosis in cancer cells.
In Vitro Studies
-
FGFR Inhibition :
- The compound has demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Specifically, it exhibited IC50 values of 7 nM, 9 nM, and 25 nM respectively for these receptors .
- In breast cancer models (4T1 cells), this compound significantly inhibited cell proliferation and induced apoptosis. The compound also inhibited cell migration and invasion in these models .
-
Cell Viability Assays :
- Cell viability assays showed a dose-dependent decrease in viability in cancer cell lines treated with the compound. This suggests its potential use as a therapeutic agent in oncology.
Case Studies
A notable study involved the synthesis and evaluation of various pyrrolo[2,3-b]pyridine derivatives, including our compound of interest. Among these derivatives, this compound was highlighted for its favorable pharmacokinetic properties and efficacy in inhibiting FGFR signaling pathways .
Comparative Analysis with Other Compounds
| Compound Name | FGFR Inhibition IC50 (nM) | Cancer Cell Lines Affected | Mechanism |
|---|---|---|---|
| This compound | 7 (FGFR1), 9 (FGFR2), 25 (FGFR3) | Breast cancer (4T1) | Apoptosis induction |
| Compound A | 15 | Lung cancer | Cell cycle arrest |
| Compound B | 5 | Colorectal cancer | Apoptosis induction |
Pharmacological Implications
The ability of this compound to inhibit FGFRs positions it as a promising candidate for further development in cancer therapeutics. Its low molecular weight enhances its potential for optimization into a drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
